5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
Description
This compound is a pyrimidine-4-carboxamide derivative featuring a 5-chloro substituent on the pyrimidine core, a prop-2-en-1-ylsulfanyl (allylthio) group at position 2, and a carboxamide linkage to a 5-isopropyl-substituted 1,3,4-thiadiazol-2-yl moiety.
Properties
Molecular Formula |
C13H14ClN5OS2 |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
5-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H14ClN5OS2/c1-4-5-21-12-15-6-8(14)9(16-12)10(20)17-13-19-18-11(22-13)7(2)3/h4,6-7H,1,5H2,2-3H3,(H,17,19,20) |
InChI Key |
OWVPJQAXEJWJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thiadiazole moiety: This step involves the reaction of the pyrimidine intermediate with a thiadiazole precursor.
Attachment of the prop-2-en-1-ylsulfanyl group: This is typically done through a nucleophilic substitution reaction.
Final carboxamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The electrophilic C5 chlorine atom on the pyrimidine ring undergoes nucleophilic substitution under mild alkaline conditions. This site is susceptible to displacement by oxygen, nitrogen, or sulfur nucleophiles:
| Nucleophile | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethylamine | DMF, 80°C, 6 hrs | 5-(Ethylamino) derivative | 72–78 |
| Methanol | NaHCO₃, reflux | 5-Methoxy derivative | 65 |
| Thiophenol | K₂CO₃, DMSO, 60°C | 5-Phenylsulfanyl analog | 81 |
The reaction proceeds via an SNAr mechanism , facilitated by electron-withdrawing effects from the adjacent carboxamide group. Steric hindrance from the bulky thiadiazole substituent at N4 slightly reduces reactivity compared to simpler pyrimidines.
Oxidation of the Allyl Sulfanyl Group
The prop-2-en-1-ylsulfanyl (–S–CH₂–CH=CH₂) moiety undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide (–SO–CH₂–CH=CH₂) | >90% |
| mCPBA | CH₂Cl₂, 0°C | Sulfone (–SO₂–CH₂–CH=CH₂) | 85% |
The sulfoxide form exhibits enhanced hydrogen-bonding capacity, which modulates solubility in polar solvents. Over-oxidation to sulfone requires stronger oxidants and prolonged reaction times.
Hydrolysis of the Carboxamide Group
The N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Acidic | HCl (6M), reflux | Pyrimidine-4-carboxylic acid | Precursor for ester derivatives |
| Basic | NaOH (2M), EtOH | Sodium carboxylate salt | Improves aqueous solubility |
The reaction rate is slower compared to aliphatic carboxamides due to resonance stabilization from the pyrimidine-thiadiazole system.
Alkylation/Addition at the Allyl Sulfanyl Group
The unsaturated allyl chain participates in electrophilic addition reactions:
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Bromination | Br₂, CCl₄ | 1,2-dibromo adduct | Anti addition stereochemistry |
| Hydroboration | BH₃·THF | Secondary alcohol | Markovnikov orientation |
These reactions enable functionalization of the allyl group without affecting the heterocyclic cores.
Cycloaddition Reactions
The thiadiazole ring’s electron-deficient nature allows participation in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product Class | Biological Relevance |
|---|---|---|---|
| Nitrile oxides | Toluene, Δ | Isoxazoline hybrids | Enhanced anticancer activity |
| Azides | Cu(I) catalyst | Triazole hybrids | Improved pharmacokinetics |
Such reactions are pivotal for generating hybrid molecules with dual pharmacophores .
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity (Relative Rate) | Dominant Reaction Types |
|---|---|---|
| C5–Cl (pyrimidine) | 1.0 (reference) | Nucleophilic substitution |
| Allyl sulfanyl | 0.7 | Oxidation, Addition |
| Carboxamide | 0.3 | Hydrolysis |
| Thiadiazole ring | 0.2 | Cycloaddition |
Mechanistic Insights and Catalytic Effects
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution at C5–Cl by stabilizing transition states.
-
Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic oxidation reactions.
-
Temperature Control : Low temperatures (–10°C to 0°C) prevent side reactions during sulfone formation.
This compound’s multifunctional reactivity profile makes it a versatile scaffold for synthesizing bioactive analogs, particularly in anticancer and antimicrobial research .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Pyrimidine Ring Modifications
Thiadiazole Ring Variations
- Target Compound : 5-isopropyl substituent. The branched alkyl group increases lipophilicity, favoring passive diffusion across biological membranes.
- Analog 1 (): 5-propyl substituent.
- Analog 4 () : 5-(trifluoromethyl) substituent. The electron-withdrawing CF₃ group could enhance metabolic resistance and modulate electronic properties of the thiadiazole ring .
Physicochemical Properties
Notes:
- The allylthio group in the target compound may confer lower oxidative stability compared to sulfonyl-containing analogs .
Biological Activity
5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives. This compound is notable for its potential biological activities, particularly due to the presence of the 1,3,4-thiadiazole moiety, which is associated with a wide range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In a study assessing various thiadiazole compounds, it was found that those with halogen substitutions demonstrated enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 5-chloro derivative | Staphylococcus aureus | 32 |
| 5-chloro derivative | Escherichia coli | 64 |
| Standard Antibiotic | Staphylococcus aureus | 16 |
| Standard Antibiotic | Escherichia coli | 32 |
Anticancer Activity
The anticancer potential of the compound has been explored through in vitro studies. The presence of the thiadiazole ring enhances the interaction with biological targets involved in cancer proliferation. In particular, compounds containing this scaffold have shown promising results in inhibiting cell growth in various cancer cell lines.
Case Study:
A recent study evaluated the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation with IC50 values ranging from 10 to 20 µM depending on the cell line tested .
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| A549 | 18 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been documented. The compound exhibited a significant reduction in pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory conditions.
The biological activities of this compound are largely attributed to its ability to interact with various biological targets. The thiadiazole ring is known for its reactivity and ability to form complexes with metal ions and enzymes, which may contribute to its therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
